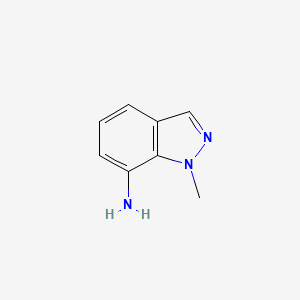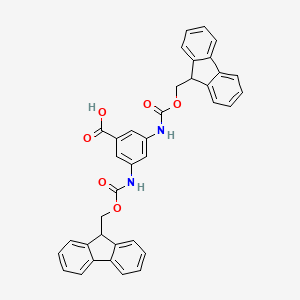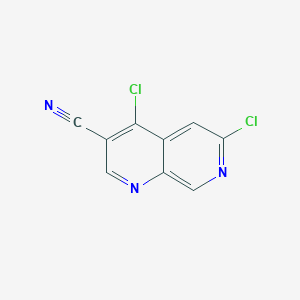![molecular formula C8H16N2 B1320739 2,7-Diazaspiro[4.5]decane CAS No. 40865-50-7](/img/structure/B1320739.png)
2,7-Diazaspiro[4.5]decane
Overview
Description
2,7-Diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Arrangements
- Crystallographic Analysis : The crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, including 2,7-Diazaspiro[4.5]decane, reveals their solvent-free crystals and the role of substituents in supramolecular arrangements. This has implications for understanding and manipulating molecular interactions and crystal structures (Graus et al., 2010).
NMR Analysis
- Relative Configuration by NMR : The relative configuration of 1,4‐diazaspiro[4.5]decanes, including this compound, has been analyzed using 13C, 15N, and 17O NMR. This research offers insights into their stereochemistry and tautomeric equilibrium, which are vital for understanding their chemical properties (Guerrero-Alvarez et al., 2004).
Synthesis and Functionalization
- Synthesis of Spirocyclic Systems : The synthesis of methyl-substituted spirocyclic systems, including this compound, has been developed. These systems are important for pharmaceutical applications and allow for further functionalization (Smith et al., 2016).
- One-Step Synthesis : A novel one-step synthesis method for diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been developed, which is significant for creating complex molecular structures more efficiently (Li et al., 2014).
Structural Studies
- Crystal Structure Analysis : Studies like those by Rohlíček et al. (2010)
have analyzed the crystal structure of compounds like (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, providing insights into their molecular conformation and hydrogen bonding patterns. This is crucial for understanding the physical and chemical properties of these compounds (Rohlíček et al., 2010).
Drug Discovery Applications
- Potential in Hypertension Treatment : Compounds based on this compound have been identified as potent inhibitors in treating hypertension, indicating its potential in medicinal chemistry (Kato et al., 2013).
Designing Novel Scaffolds
- Inspiration from Natural Products : The design of novel spiro scaffolds, inspired by bioactive natural products, includes structures like this compound. These are significant for developing new pharmaceuticals (Jenkins et al., 2009).
Fluorination Effects
- Influence of Fluorination : Studies like Simić et al. (2021) have investigated the effects of fluorination on compounds like 1,3-diazaspiro[4.5]decane, providing insights into how such modifications affect molecular interactions and crystal structures (Simić et al., 2021).
Synthesis Methodology
- Efficient Synthesis Methods : Research on efficient synthesis methods for compounds like 1,3-diazaspiro[4.5]decane-2,4-dione showcases advancements in chemical synthesis techniques, making the production of these compounds more accessible (Pardali et al., 2021).
Mechanism of Action
Target of Action
The primary target of 2,7-Diazaspiro[4.5]decane derivatives is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death, which is a significant driver in various inflammatory diseases .
Mode of Action
This compound derivatives inhibit the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway . This inhibition has shown therapeutic potential in many human diseases .
Biochemical Pathways
The inhibition of RIPK1 by this compound derivatives affects the necroptosis pathway . Necroptosis is a form of cell death that differs from the classical apoptosis pathway and is typically associated with inflammation. By inhibiting RIPK1, these compounds prevent the activation of this pathway, reducing inflammation and cell death .
Pharmacokinetics
The pharmacokinetic properties of 2,7-Diazaspiro[4One derivative, compound 41, exhibited prominent inhibitory activity against ripk1, suggesting it may have favorable adme properties .
Result of Action
The inhibition of RIPK1 by this compound derivatives results in a significant anti-necroptotic effect . For instance, compound 41 showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Biochemical Analysis
Biochemical Properties
2,7-Diazaspiro[4.5]decane plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in the necroptosis pathway, a form of programmed cell death . The compound interacts with RIPK1 by binding to its active site, thereby inhibiting its kinase activity and preventing the activation of necroptosis. This interaction is significant as it offers potential therapeutic applications in treating inflammatory diseases where necroptosis is a contributing factor.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In U937 cells, a model for studying necroptosis, the compound has demonstrated significant anti-necroptotic effects . By inhibiting RIPK1, this compound prevents the cascade of events leading to cell death, thereby preserving cell viability. Additionally, the compound influences cell signaling pathways, particularly those involved in inflammation and cell survival, and modulates gene expression related to these pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of RIPK1 kinase activity. The compound binds to the active site of RIPK1, blocking its ability to phosphorylate downstream targets involved in the necroptosis pathway This inhibition prevents the formation of the necrosome complex, a critical step in the execution of necroptosis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against RIPK1 over extended periods . Its degradation products and long-term effects on cellular function are areas of ongoing research. In vitro studies have shown that the compound can sustain its anti-necroptotic effects for several days, while in vivo studies are needed to assess its long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 activity without causing significant toxicity . At higher doses, there may be threshold effects where the compound’s efficacy plateaus, and toxic or adverse effects become more pronounced. These effects include potential off-target interactions and disruption of normal cellular processes. Careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as an enzyme inhibitor. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites may retain some inhibitory activity against RIPK1 or other targets, contributing to the overall pharmacological profile of the compound. The effects on metabolic flux and metabolite levels are areas of active research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s solubility in organic solvents and its moderate lipophilicity facilitate its diffusion across cell membranes. Once inside the cell, it may localize to specific compartments where RIPK1 and other targets are present. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with RIPK1 and other cytoplasmic proteins involved in cell death pathways Post-translational modifications, such as phosphorylation, may influence its localization and activity
Properties
IUPAC Name |
2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8(6-9-4-1)3-5-10-7-8/h9-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLTYXRTDQXURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595257 | |
| Record name | 2,7-Diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40865-50-7 | |
| Record name | 2,7-Diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-2-(3,4-dichlorobenzyl)-N-(4-methylbenzyl)-2,7-diazaspiro(4.5)decane-7-carboxamide interact with IRE1α and what are the downstream effects?
A1: (R)-2-(3,4-dichlorobenzyl)-N-(4-methylbenzyl)-2,7-diazaspiro(4.5)decane-7-carboxamide functions as an ATP-competitive inhibitor, targeting the kinase domain of IRE1α. [] The compound binds to the catalytic residues Lys599 and Glu612 within the ATP-binding pocket. This interaction forces the kinase activation loop into a "DFG-out" conformation, hindering the enzyme's catalytic activity. [] Consequently, this binding event inhibits both the kinase and endoribonuclease (RNase) activities of IRE1α. [] Structurally, the inhibitor binding induces a conformational shift in the αC helix of the kinase domain, disrupting the dimer interface and ultimately leading to the separation of the RNase domains. [] This separation disrupts the network of hydrogen bonds crucial for RNase activity, rendering the enzyme inactive. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)
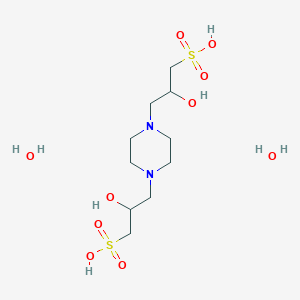
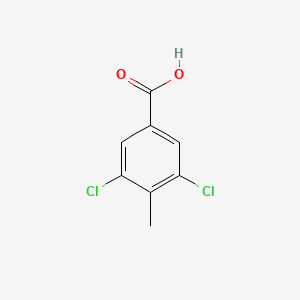
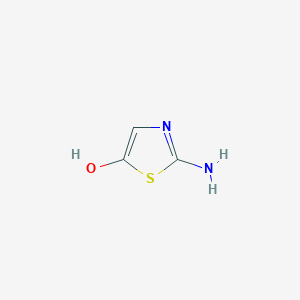
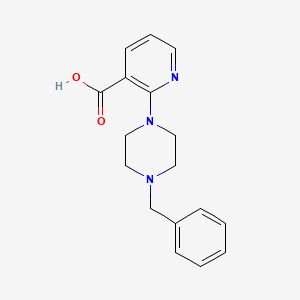

![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)
